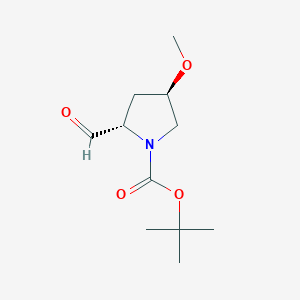

tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate

Description

tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate (CAS 185951-21-7) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₉NO₄ (molecular weight: 229.27 g/mol) . Its stereochemistry at positions 2 (S-configuration) and 4 (R-configuration) defines its three-dimensional conformation, which is critical for interactions in asymmetric synthesis and pharmaceutical applications. Key structural features include:

- A tert-butyl carbamate group at position 1, providing steric bulk and stability.

- A formyl group (–CHO) at position 2, enabling nucleophilic additions or condensations.

- A methoxy group (–OCH₃) at position 4, influencing electronic and solubility properties.

Predicted collision cross-section (CCS) values for its adducts range from 150.4–160.3 Ų, indicating a compact molecular shape under mass spectrometric conditions .

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIXKICCDVTSDD-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent like methyl iodide (CH3I) in the presence of a base.

Esterification: The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group in tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Structural Properties

- Molecular Formula : CHNO

- Molecular Weight : 229.27 g/mol

- SMILES Representation : CC(C)(C)OC(=O)N1CC@@HOC

- InChI Key : XAIXKICCDVTSDD-DTWKUNHWSA-N

The compound features a pyrrolidine ring with a formyl group and a methoxy substituent, contributing to its reactivity and versatility in synthetic applications.

Medicinal Chemistry

Tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Its derivatives may exhibit:

- Antimicrobial Activity : Research indicates that modifications of pyrrolidine derivatives can lead to compounds with significant antibacterial properties.

- Anticancer Potential : Some studies suggest that related pyrrolidine compounds may inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Chiral Synthesis : Its chiral nature allows it to be used in asymmetric synthesis, providing access to enantiomerically enriched products.

- Functional Group Transformations : The presence of reactive functional groups enables transformations that can lead to more complex molecules.

Materials Science

In materials science, this compound can be utilized in the development of:

- Polymeric Materials : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

- Nanomaterials : The compound's reactivity can be exploited to create nanostructures with specific functionalities.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the formyl, methoxy, and tert-butyl ester groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used, such as in a synthetic route or a biological assay.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (2S,4R)-2-Cyano-4-Hydroxypyrrolidine-1-Carboxylate

- Molecular Formula : C₁₀H₁₆N₂O₃ (212.25 g/mol) .

- Key Differences: Replaces the formyl group with a cyano group (–CN) at position 2. Substitutes the methoxy group with a hydroxyl group (–OH) at position 4.

- Implications: The cyano group enhances electrophilicity for reactions like hydrolysis to carboxylic acids. The hydroxyl group increases polarity, improving aqueous solubility compared to the methoxy analog.

(2S,4S)-tert-Butyl 4-Hydroxy-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate

- Molecular Formula: C₁₁H₁₉NO₄ (229.27 g/mol) .

- Key Differences :

- Stereochemistry: 2S,4S instead of 2S,4R.

- Substitutions: Hydroxymethyl (–CH₂OH) at position 2 and hydroxyl (–OH) at position 4.

- Implications :

- The 4S configuration alters hydrogen-bonding interactions in crystal structures or enzyme binding.

- Hydroxymethyl and hydroxyl groups increase hydrophilicity, making this compound suitable for pro-drug designs.

tert-Butyl (S)-2-(((Methylsulfonyl)Oxy)Methyl)Pyrrolidine-1-Carboxylate

- Synthesis : Prepared via mesylation of the corresponding alcohol using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine .

- Key Feature : Contains a mesyloxymethyl group (–CH₂OSO₂CH₃), a superior leaving group for nucleophilic substitutions.

- Application : Intermediate in synthesizing analogs with modified side chains (e.g., amines or azides).

tert-Butyl (2S,4S)-2-({[4-(Methoxycarbonyl)Cyclohexyl]Oxy}Methyl)-4-(Methoxymethyl)Pyrrolidine-1-Carboxylate

- Molecular Formula: C₂₀H₃₅NO₆ (385.50 g/mol) .

- Key Features :

- Methoxymethyl (–CH₂OCH₃) at position 4.

- A cyclohexyloxy-methoxycarbonyl substituent at position 2.

- Implications :

- Increased steric bulk and lipophilicity reduce solubility in polar solvents.

- The cyclohexyl group enables interactions with hydrophobic enzyme pockets.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate, with a CAS number of 185951-21-7, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.28 g/mol

- IUPAC Name : this compound

- Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent. The following sections summarize key findings related to its biological effects.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can possess antibacterial and antifungal activities. While specific data on this compound is limited, the structural similarities suggest potential efficacy against various pathogens.

2. Cytotoxic Activity

Cytotoxicity assays have demonstrated that certain pyrrolidine derivatives can induce cell death in cancer cell lines. The mechanism often involves the disruption of cellular processes leading to apoptosis. Although direct studies on this compound are scarce, its structural analogs have shown promising results in inhibiting tumor growth.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 15 | Cytotoxic |

| MCF-7 | 20 | Cytotoxic |

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.

- Disruption of Membrane Integrity : Some derivatives affect the integrity of microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrolidine derivatives:

-

Antibacterial Efficacy Against Staphylococcus aureus

- A study evaluated the antibacterial activity of various pyrrolidine compounds against Staphylococcus aureus, revealing significant inhibition zones at specific concentrations.

- Findings : Compounds with structural similarities to this compound showed comparable effectiveness.

-

Antifungal Activity Assessment

- In vitro tests against common fungal strains indicated that certain pyrrolidine derivatives possess strong antifungal properties.

- Results : Compounds demonstrated IC50 values ranging from 10 to 30 µg/mL against Candida species.

-

Cytotoxicity in Cancer Models

- Research conducted on various cancer cell lines indicated that certain derivatives led to reduced viability and increased apoptosis markers.

- : The structure-function relationship suggests that modifications in the pyrrolidine ring can enhance cytotoxicity.

Q & A

Basic: What synthetic strategies are employed to synthesize tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?

Synthesis typically begins with (2S,4R)-N-Boc-4-hydroxyprolinol derivatives. Critical steps include:

- Protection/Deprotection : tert-Butyldimethylsilyl (TBS) protection of the hydroxyl group prevents undesired side reactions during oxidation .

- Oxidation : Swern or Dess-Martin oxidation introduces the formyl group at C2 while preserving stereochemistry .

- Hydrogenation : Pd/C-catalyzed hydrogenation selectively reduces double bonds without epimerization .

- Purification : Diastereomers are resolved via silica gel chromatography (e.g., EtOAc/hexane gradients) .

Advanced: How can conflicting NMR data for diastereomeric intermediates be resolved during structural characterization?

Conflicts often arise from dynamic rotational isomerism or solvent effects. Methodological solutions include:

- Variable-Temperature NMR (VT-NMR) : Identifies coalescence temperatures for conformers (e.g., rotamers around the carbamate group) .

- Chiral Shift Reagents : Lanthanide complexes (e.g., Eu(hfc)₃) split overlapping signals in diastereomers .

- 2D Techniques : NOESY/ROESY correlations confirm spatial proximity of protons (e.g., H2-formyl and H4-methoxy interactions) .

- Computational Validation : DFT-calculated chemical shifts (B3LYP/6-311++G**) cross-validate experimental data .

Basic: What analytical methods ensure purity and structural fidelity of the final product?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (UV detection at 210–254 nm) confirm purity (>95%) .

- HRMS : ESI+ mode verifies molecular ion ([M+H]⁺) and isotopic patterns .

- IR Spectroscopy : Key stretches include C=O (Boc: ~1700 cm⁻¹) and formyl (C=O: ~1720 cm⁻¹) .

Advanced: What computational approaches predict the reactivity of the formyl group in nucleophilic additions?

- Frontier Molecular Orbital (FMO) Analysis : DFT calculations (e.g., M06-2X/def2-TZVP) identify the formyl carbon as the electrophilic site (LUMO localization) .

- Solvent Modeling : COSMO-RS simulations predict solvation effects, favoring polar aprotic solvents (e.g., THF) for imine formation .

- Transition State Analysis : Nudged elastic band (NEB) methods map energy barriers for nucleophilic attacks (e.g., in reductive amination) .

Advanced: How is X-ray crystallography optimized to determine absolute configuration?

- Crystallization : Slow evaporation from hexane/EtOAc (1:1) at -20°C yields high-quality crystals .

- Data Collection : Synchrotron radiation (λ = 0.7 Å) enhances anomalous dispersion for light atoms (e.g., oxygen) .

- Refinement : SHELXL refines Flack (x < 0.05) and Hooft parameters to confirm (2S,4R) configuration and address twinning .

Basic: What purification challenges arise during synthesis, and how are they addressed?

- Byproduct Removal : Acidic workup (pH 2–3 HCl) precipitates carboxylate intermediates, requiring precise pH control .

- Moisture Sensitivity : Anhydrous Na₂SO₄ drying and reduced-pressure evaporation prevent Boc-group hydrolysis .

- Column Chromatography : Stepwise gradients (5–40% EtOAc/hexane) resolve polar impurities (e.g., desilylated byproducts) .

Advanced: How is stereochemical retention validated during multi-step syntheses?

- Chiral HPLC : Polysaccharide columns (Chiralpak AD-H) differentiate enantiomers via retention time comparisons .

- Mosher Ester Analysis : Derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and ¹H NMR determines absolute configuration .

- Optical Rotation Monitoring : Consistency in [α]D²⁵ values across steps (e.g., -55.0° for (2S) configuration) confirms no racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.